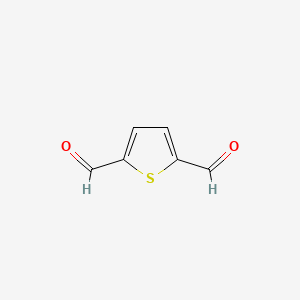

2,5-Thiophenedicarboxaldehyde

Description

Properties

IUPAC Name |

thiophene-2,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMRXENQDSQACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343151 | |

| Record name | Thiophene-2,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-95-6 | |

| Record name | 2,5-Thiophenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophene-2,5-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Thiophenedicarboxaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, and reactivity of 2,5-Thiophenedicarboxaldehyde, a versatile building block in medicinal chemistry and materials science.

Introduction

This compound is a symmetrical heterocyclic dialdehyde (B1249045) that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its rigid thiophene (B33073) core, coupled with the reactivity of two aldehyde functional groups, makes it a valuable and versatile precursor for the synthesis of a wide array of complex organic molecules.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and key reactions of this compound, with a focus on detailed experimental protocols to aid researchers in its practical application.

Chemical and Physical Properties

This compound is a stable organic compound with the molecular formula C₆H₄O₂S.[3] It consists of a central thiophene ring substituted with aldehyde groups at the 2 and 5 positions.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄O₂S | [3] |

| Molecular Weight | 140.16 g/mol | [3] |

| IUPAC Name | Thiophene-2,5-dicarbaldehyde | |

| CAS Number | 932-95-6 | [3] |

| Appearance | Light brown-orange powder | [3] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 115-117 °C | |

| Boiling Point | 258 °C (estimated) | [3] |

| Density | 1.37 g/cm³ | |

| Solubility | Soluble in water | [3] |

Spectroscopic Data

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the aldehydic and thiophene ring protons. | |

| ¹³C NMR | Resonances for the carbonyl carbons and the carbons of the thiophene ring. | |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 140. | |

| Infrared (IR) | Characteristic C=O stretching frequency for the aldehyde groups. | |

| UV-Visible | Absorption maxima indicative of the conjugated π-system. |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the Kröhnke and Vilsmeier-Haack reactions being the most common.

Kröhnke Synthesis

This method involves the reaction of 2,5-bis(chloromethyl)thiophene (B1599725) with pyridine (B92270), followed by reaction with p-nitrosodimethylaniline and subsequent hydrolysis.

Experimental Protocol: Kröhnke Synthesis

-

Step 1: Synthesis of the Pyridinium Salt. 2,5-bis(chloromethyl)thiophene is reacted with a slight excess of pyridine in a suitable solvent like ethanol. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the bis-pyridinium salt, which often precipitates from the solution and can be collected by filtration.

-

Step 2: Formation of the Nitrone. The isolated pyridinium salt is then treated with p-nitrosodimethylaniline in the presence of a base, such as sodium hydroxide, in a solvent mixture like chloroform (B151607) and water. This reaction is typically carried out at low temperatures (e.g., 0-5 °C) to form the corresponding nitrone intermediate.

-

Step 3: Hydrolysis to the Dicarboxaldehyde. The crude nitrone is hydrolyzed with aqueous acid (e.g., hydrochloric acid) to yield this compound. The product is then isolated by extraction with an organic solvent and purified by recrystallization or column chromatography.

Vilsmeier-Haack Diformylation

The Vilsmeier-Haack reaction provides a direct method for the formylation of electron-rich aromatic rings. While typically used for mono-formylation, under specific conditions, it can be employed for the diformylation of thiophene.

References

In-Depth Technical Guide to 2,5-Thiophenedicarboxaldehyde: Synthesis, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Thiophenedicarboxaldehyde, a versatile heterocyclic dialdehyde (B1249045). It details the compound's core properties, including its CAS number and molecular weight, and presents a thorough exploration of its synthesis, chemical characteristics, and significant applications. Special emphasis is placed on its role as a precursor in the development of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research. This guide includes detailed experimental protocols for its synthesis and the biological evaluation of its derivatives, alongside graphical representations of experimental workflows and a key signaling pathway influenced by its derivatives, to facilitate further research and development.

Core Compound Identification and Properties

This compound, also known as 2,5-diformylthiophene, is a key organic building block utilized in a wide array of chemical syntheses. Its structure, featuring a central thiophene (B33073) ring flanked by two aldehyde groups, imparts a high degree of reactivity, making it a valuable precursor for the synthesis of more complex molecules.

| Property | Value | Reference(s) |

| CAS Number | 932-95-6 | [1] |

| Molecular Formula | C₆H₄O₂S | |

| Molecular Weight | 140.16 g/mol | [1] |

| Appearance | Light brown-orange powder | |

| Melting Point | 115-117 °C | |

| Boiling Point | 258 °C | |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the application of Kröhnke's method, starting from 2,5-bis(chloromethyl)thiophene (B1599725).[1][2][3]

Detailed Experimental Protocol: Kröhnke's Method

This protocol describes the synthesis of this compound from 2,5-bis(chloromethyl)thiophene.[2]

Step 1: Formation of the Pyridinium (B92312) Salt

-

React 2,5-bis(chloromethyl)thiophene with pyridine. This reaction typically proceeds to near-quantitative yield, affording 1,1'-(2,5-thiophenediyldimethylene)bis[pyridinium chloride].[2]

Step 2: Reaction with p-nitroso-N,N-dimethylaniline

-

The resulting pyridinium salt is then reacted with p-nitroso-N,N-dimethylaniline to yield α,α'-(2,5-thiophenediyl)bis[N-(p-dimethylaminophenyl)nitrone].[2]

Step 3: Hydrolysis to the Aldehyde

-

The nitrone intermediate is hydrolyzed using hydrochloric acid to produce this compound.[2] The overall yield for this process is approximately 60%.[2]

Purification:

-

The crude product can be purified by recrystallization from petroleum ether to yield pale yellow leaflets.[2]

Caption: Synthesis of this compound via Kröhnke's Method.

Applications in Drug Development

The dialdehyde functionality of this compound makes it an excellent scaffold for the synthesis of various derivatives with significant biological activities. Of particular interest to the drug development community are its Schiff base derivatives, which have demonstrated promising antimicrobial and anticancer properties.

Synthesis of Thiophene-Based Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation reaction of this compound with primary amines.

Caption: General workflow for the synthesis of thiophene-based Schiff bases.

Antimicrobial Activity

Derivatives of this compound have shown considerable promise as potent antibacterial agents against both Gram-positive and Gram-negative pathogens, including drug-resistant strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Preparation of Compound Dilutions: Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in 96-well plates.

-

Inoculum Preparation: Culture the test bacteria overnight and suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (broth with inoculum and a standard antibiotic) and negative (broth with inoculum and solvent) controls. Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound that prevents visible bacterial growth.

Anticancer Activity

Thiophene derivatives have been investigated for their anticancer properties, with studies indicating they can inhibit various signaling pathways involved in cancer progression.[3][4] A novel thiophene derivative, referred to as compound 1312, has been shown to suppress the proliferation of gastrointestinal cancer cells.[4]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of the thiophene derivative and incubate for a further 72-96 hours.

-

Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for at least one hour.

-

Staining: Wash the plates with water and stain with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization and Absorbance Reading: Solubilize the protein-bound dye with 10 mM Tris base solution and read the absorbance at 570 nm.

Mechanism of Action: Signaling Pathway Modulation

Recent research has shed light on the molecular mechanisms underlying the anticancer effects of specific thiophene derivatives. Compound 1312 has been found to inhibit β-tubulin and the Wnt/β-catenin signaling pathway, leading to cell cycle arrest at the G2/M phase and increased apoptosis.[4] The apoptotic cell death is triggered through the activation of the caspase signaling cascade and the DNA repair enzyme poly (ADP-ribose) polymerase (PARP).[4]

Caption: Proposed mechanism of action of a thiophene derivative in cancer cells.

Conclusion

This compound is a fundamentally important building block in organic synthesis with significant potential in the development of new pharmaceuticals. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly in the antimicrobial and anticancer arenas, make it a compound of high interest for researchers and drug development professionals. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource to stimulate and support further investigation into the therapeutic potential of thiophene-based compounds.

References

An In-depth Technical Guide to the Synthesis of 2,5-Thiophenedicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Thiophenedicarboxaldehyde is a pivotal intermediate in the synthesis of a wide array of functional materials and pharmaceutical compounds. Its symmetric difunctional nature, featuring two reactive aldehyde groups on a stable thiophene (B33073) ring, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights. The methods discussed herein include the Kröhnke synthesis, the Sommelet reaction, direct formylation techniques such as the Vilsmeier-Haack and Rieche reactions, and emerging green chemistry approaches. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

The thiophene moiety is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in various biological interactions. This compound (also known as 2,5-diformylthiophene) has emerged as a critical precursor for the synthesis of novel conjugated polymers, macrocycles, and pharmacologically active molecules, including antimicrobial and anticancer agents.[1][2] The efficient and scalable synthesis of this dialdehyde (B1249045) is therefore of paramount importance. This guide will explore and compare the most prominent synthetic strategies, providing the necessary details for their practical implementation.

Key Synthetic Routes

Several synthetic strategies have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following sections detail the most significant and widely employed synthetic routes.

Kröhnke Synthesis

The Kröhnke synthesis provides a reliable method for the preparation of aldehydes from activated halides. In the context of this compound synthesis, the starting material is 2,5-bis(chloromethyl)thiophene. This method involves the formation of a pyridinium (B92312) salt, followed by reaction with a nitroso compound and subsequent hydrolysis.[3]

Experimental Protocol:

A detailed experimental protocol for the Kröhnke synthesis of this compound has been reported with an overall yield of 60%. The synthesis proceeds via the reaction of 1,1'-(2,5-thiophenediyl-dimethylene)bis[pyridinium chloride] with p-nitroso-N,N-dimethylaniline, followed by hydrolysis of the resulting nitrone.

Reaction Scheme:

Caption: Kröhnke synthesis of this compound.

Mechanism:

The Kröhnke synthesis proceeds through the formation of a pyridinium salt from the alkyl halide. This salt is then deprotonated to form a pyridinium ylide. The ylide subsequently attacks the nitroso compound, leading to a rearranged intermediate that, upon hydrolysis, yields the desired aldehyde.[1][4]

Caption: Generalized mechanism of the Kröhnke aldehyde synthesis.

Sommelet Reaction

The Sommelet reaction offers an alternative route from benzyl (B1604629) halides to aldehydes using hexamine (hexamethylenetetramine).[1][5] This method can be applied to the synthesis of this compound starting from 2,5-bis(chloromethyl)thiophene.

Experimental Protocol:

2-Chloromethylthiophene can be converted to thiophene-2-carboxaldehyde via the Sommelet reaction.[1] This process can be extended to the synthesis of the dialdehyde from 2,5-bis(chloromethyl)thiophene. The reaction involves the formation of a quaternary ammonium (B1175870) salt with hexamine, which is then hydrolyzed to the aldehyde.[1]

Reaction Scheme:

Caption: Sommelet reaction for this compound synthesis.

Mechanism:

The Sommelet reaction begins with the alkylation of hexamine by the benzyl halide to form a quaternary ammonium salt.[1][5] Subsequent hydrolysis, often under acidic conditions, leads to the formation of the aldehyde.[1][5]

Caption: Generalized mechanism of the Sommelet reaction.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] While direct diformylation of thiophene can be challenging, this method is effective for the mono-formylation of substituted thiophenes.[7] Achieving diformylation often requires harsher conditions and may lead to side products.[7]

Experimental Protocol:

A general procedure for the Vilsmeier-Haack formylation involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8]

To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous dichloromethane (B109758) (DCM), slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent. Add a solution of the thiophene substrate (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C. The reaction is then allowed to warm to room temperature and may be heated to drive it to completion. The reaction is quenched by pouring it onto crushed ice, followed by neutralization and extraction.[7]

Reaction Scheme:

References

- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. organicreactions.org [organicreactions.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Thiophenedicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-Thiophenedicarboxaldehyde. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical Structure and Atom Numbering

The chemical structure of this compound is depicted below, with atoms numbered for clear assignment of NMR signals. This numbering convention will be used throughout this guide.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data were obtained in deuterochloroform (CDCl₃).

¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H6, H7 (Aldehydic) | 9.95 | s |

| H3, H4 (Thiophene) | 7.89 | s |

Table 1: ¹H NMR chemical shifts and multiplicities for this compound in CDCl₃.

¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) ppm |

| C6, C7 (Aldehydic Carbonyl) | 182.8 |

| C2, C5 (Thiophene) | 143.9 |

| C3, C4 (Thiophene) | 136.2 |

Table 2: ¹³C NMR chemical shifts for this compound in CDCl₃.

Logical Relationships in NMR Spectra

The simplicity of the ¹H and ¹³C NMR spectra is a direct result of the molecule's symmetry.

Due to the plane of symmetry bisecting the thiophene (B33073) ring and the sulfur atom, the protons at positions 3 and 4 are chemically equivalent, as are the carbons at these positions. Similarly, the carbons at positions 2 and 5 are equivalent. The two aldehyde groups are also equivalent, resulting in the chemical equivalence of their respective protons (H6 and H7) and carbons (C6 and C7). This high degree of symmetry results in a simple NMR spectrum with only two signals in the ¹H NMR and three signals in the ¹³C NMR. The absence of proton-proton coupling between H3 and H4, despite their spatial proximity, is due to their chemical equivalence.

Experimental Protocols

The following is a representative experimental protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Approximately 10-20 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterochloroform (CDCl₃, 99.8% D).

-

Filtration (Optional): If any particulate matter is visible, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Transfer: The clear solution is transferred to a 5 mm NMR tube.

-

Capping: The NMR tube is securely capped to prevent solvent evaporation.

NMR Data Acquisition Workflow

Spectrometer Parameters

-

Instrument: A 400 MHz (or higher field) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Number of Scans: 256 to 1024, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing

The raw free induction decay (FID) data is processed with an appropriate NMR software package. Standard processing steps include:

-

Fourier Transformation (FT): Conversion of the time-domain data (FID) to the frequency-domain spectrum.

-

Phasing: Correction of the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Correction of any distortions in the baseline of the spectrum.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).

Navigating the Solubility Landscape of 2,5-Thiophenedicarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Thiophenedicarboxaldehyde is a symmetrical aromatic dialdehyde (B1249045) containing a central thiophene (B33073) ring. This bifunctional molecule serves as a versatile building block in the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and dyes. Its utility in these applications is often dictated by its solubility characteristics in various solvent systems. Understanding the solubility profile of this compound is therefore a critical parameter for its effective use in chemical synthesis and drug development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a discussion of the structural factors influencing its solubility.

Core Concepts: Factors Influencing Solubility

The solubility of a solid organic compound like this compound is governed by a combination of factors, primarily the principle of "like dissolves like." The polarity of the molecule, its ability to form hydrogen bonds, and its molecular size and shape all play significant roles. The presence of the polar aldehyde groups (-CHO) on the thiophene ring suggests that this compound will exhibit some degree of solubility in polar solvents. However, the largely nonpolar aromatic thiophene core will contribute to its solubility in less polar organic solvents.

Solubility Profile of this compound

Quantitative experimental data on the solubility of this compound in a wide range of solvents is not extensively reported in publicly available literature. However, qualitative assessments and predicted data provide valuable insights into its general solubility behavior.

Quantitative Solubility Data

The following table summarizes the available quantitative, albeit predicted, solubility data for this compound. It is crucial to note that these values are computationally derived and should be confirmed by experimental validation for precise applications.

| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Data Source |

| Water | 2.56[1] | 0.0183[1] | Ambeed (Topological method) |

| Water | 1.12[1] | 0.00802[1] | Ambeed (Ali J. et al. 2012) |

Qualitative Solubility Information

Several sources provide qualitative descriptions of the solubility of this compound:

-

Water: It is described as "soluble" in water[2]. The presence of two polar aldehyde groups allows for hydrogen bonding with water molecules, contributing to its solubility.

Based on its chemical structure, this compound is expected to be soluble in a range of common organic solvents, including:

-

Alcohols (e.g., Ethanol, Methanol): The polar hydroxyl groups of alcohols can interact favorably with the aldehyde functionalities.

-

Ketones (e.g., Acetone): The polar carbonyl group of acetone (B3395972) can act as a hydrogen bond acceptor.

-

Ethers (e.g., Tetrahydrofuran): The ether oxygen can act as a hydrogen bond acceptor.

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents can dissolve moderately polar compounds.

-

Aprotic Polar Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide): These are strong solvents for a wide range of organic compounds.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. The following are standard experimental protocols that can be employed to quantitatively measure the solubility of this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[3][4]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer can be used for agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration (using a syringe filter, e.g., 0.45 µm) or centrifugation.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique.

Gravimetric Analysis

This is a straightforward method for determining solubility, particularly when the solvent is volatile.

Methodology:

-

Sample Preparation: Following the shake-flask equilibration and phase separation, accurately pipette a known volume of the saturated solution into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

-

Weighing: Weigh the evaporating dish containing the dried solute.

-

Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed in terms of mass per volume (e.g., g/100 mL).

UV-Vis Spectrophotometry

This method is suitable if this compound has a distinct UV-Vis absorbance spectrum in the chosen solvent.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: After preparing a saturated solution using the shake-flask method and separating the phases, dilute an aliquot of the saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.

Caption: Workflow for the Shake-Flask Method.

Caption: Workflow for Gravimetric Analysis.

Caption: Workflow for UV-Vis Spectrophotometry.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully elucidated in the scientific literature, its structural features and available qualitative information suggest a favorable solubility profile in a range of common organic solvents. For researchers and drug development professionals, the experimental protocols outlined in this guide provide robust methodologies for accurately determining its solubility in specific solvent systems, thereby enabling its effective application in synthesis and formulation development. The provided workflows offer a clear visual guide for implementing these essential experimental procedures. It is recommended that experimental validation be performed to obtain precise solubility data for any application where this is a critical parameter.

References

Unveiling the Structural Nuances of 2,5-Thiophenedicarboxaldehyde: A Technical Guide

For Immediate Release

MANCHESTER, UK – December 22, 2025 – In the intricate world of drug discovery and materials science, a profound understanding of a molecule's three-dimensional architecture is paramount. This technical guide delves into the structural and geometric properties of 2,5-Thiophenedicarboxaldehyde, a key building block in the synthesis of various functional organic materials and potential therapeutic agents. While a definitive experimental crystal structure of the title compound is not publicly available, this paper presents a comprehensive overview based on closely related crystallographic data and computational studies.

Introduction

This compound (C₆H₄O₂S) is a symmetrical aromatic dialdehyde (B1249045) built upon a central thiophene (B33073) ring.[1][2] Its molecular structure, characterized by two reactive aldehyde groups at the 2 and 5 positions of the thiophene ring, renders it a versatile precursor in the synthesis of Schiff bases, polymers, and other complex organic molecules.[3] The planarity of the thiophene ring and the conjugation with the aldehyde groups give rise to interesting electronic and photophysical properties, making it a molecule of significant interest for researchers in medicinal chemistry and materials science.[1]

Crystal Structure

As of the date of this publication, a single-crystal X-ray diffraction study providing the definitive crystal structure of this compound has not been reported in publicly accessible databases. However, the crystal structures of closely related derivatives have been elucidated, offering valuable insights into the probable packing and intermolecular interactions.

For instance, the crystal structure of N,N′-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-toluidine, a Schiff base synthesized directly from this compound, has been determined. This derivative crystallizes in the monoclinic space group C2/c. The detailed experimental protocol for this determination serves as a robust blueprint for the crystallographic analysis of this compound itself.

Table 1: Representative Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 37.166(2) |

| b (Å) | 6.0292(2) |

| c (Å) | 7.5814(4) |

| α (°) | 90 |

| β (°) | 93.452(7) |

| γ (°) | 90 |

| Volume (ų) | 1695.78(15) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 298 |

Data obtained from the crystallographic study of N,N′-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-toluidine.

Molecular Geometry

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry of this compound. These studies consistently indicate a planar molecular structure, a consequence of the aromaticity of the thiophene ring.[1] The aldehyde groups are predicted to be coplanar with the thiophene ring, allowing for maximum π-electron delocalization.

The following table summarizes key computed bond lengths and angles. It is important to note that these are theoretical values and may differ slightly from experimental data, should it become available.

Table 2: Computed Molecular Geometry of this compound

| Bond/Angle | Atom Pair/Triplet | Length (Å) / Angle (°) |

| Bond Lengths | ||

| C=O | C(aldehyde)-O | ~1.21 |

| C-C (aldehyde) | Thiophene-C(aldehyde) | ~1.47 |

| C-S | Thiophene ring | ~1.72 |

| C=C | Thiophene ring | ~1.38 |

| C-C | Thiophene ring | ~1.44 |

| C-H | Aldehyde | ~1.11 |

| C-H | Thiophene ring | ~1.08 |

| Bond Angles | ||

| O=C-C | Aldehyde-Thiophene | ~124 |

| O=C-H | Aldehyde | ~121 |

| C-S-C | Thiophene ring | ~92 |

| S-C=C | Thiophene ring | ~111 |

| C=C-C | Thiophene ring | ~112 |

Note: These values are typical for thiophene aldehydes and are based on computational models. Experimental values may vary.

Experimental Protocols

The determination of the crystal structure of a small molecule like this compound would typically involve single-crystal X-ray diffraction. The following protocol is based on the successful structure determination of a closely related Schiff base derivative and represents a standard methodology.[3]

Crystal Growth

Single crystals suitable for X-ray diffraction would first need to be grown. A common method involves the slow evaporation of a saturated solution of this compound in an appropriate solvent or a mixture of solvents. For instance, recrystallization from a toluene (B28343) and methanol (B129727) mixture, or slow evaporation from a p-xylene (B151628) solution, has proven effective for similar compounds.[3]

Data Collection

A suitable single crystal would be mounted on a diffractometer. The data collection is typically performed at a controlled temperature, often 298 K, using monochromatic X-ray radiation, such as Mo Kα (λ = 0.71073 Å).[3] The diffractometer collects a series of diffraction patterns as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for this purpose. The refinement process adjusts atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

Molecular Structure Visualization

The planar structure of this compound, as predicted by computational models, is depicted below. The atom numbering is provided for clarity in identifying bond lengths and angles in Table 2.

Conclusion

While the experimental crystal structure of this compound remains to be elucidated, this technical guide provides a robust framework for understanding its structural properties. Based on the detailed analysis of a closely related derivative and supported by computational modeling, we can confidently describe its molecular geometry as planar. The provided experimental protocol offers a clear pathway for future crystallographic studies. A definitive single-crystal X-ray analysis of the title compound would be a valuable contribution to the scientific community, providing precise data on its solid-state conformation and intermolecular interactions, which are crucial for the rational design of new materials and pharmaceutical compounds.

References

electrochemical properties of 2,5-Thiophenedicarboxaldehyde

An In-depth Technical Guide to the Electrochemical Properties of 2,5-Thiophenedicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile organic compound featuring a central thiophene (B33073) ring functionalized with two aldehyde groups at the 2 and 5 positions.[1] This symmetrical structure and the reactivity of the aldehyde groups make it a valuable building block in various fields, including organic synthesis, pharmaceuticals, and material science.[1] Its derivatives have shown potential as antimicrobial and anticancer agents.[1] In material science, the unique electronic and structural properties of this compound are leveraged in the development of novel polymers with specific optical and electronic characteristics.[1] This guide provides a detailed overview of the , offering insights into its redox behavior and potential applications in electrochemical systems. While direct experimental data for this specific molecule is limited in publicly available literature, this guide extrapolates likely electrochemical characteristics based on the behavior of structurally related thiophene derivatives and aromatic aldehydes.

Core Electrochemical Properties

The electrochemical behavior of this compound is expected to be primarily influenced by the electron-withdrawing nature of the two aldehyde groups and the electroactive thiophene ring. The aldehyde groups are susceptible to reduction, while the thiophene ring can be oxidized at higher potentials.

Expected Redox Behavior

Based on the electrochemical properties of similar aromatic aldehydes and thiophene compounds, a general redox profile can be anticipated. The reduction of the aldehyde groups would likely occur at negative potentials, while the oxidation of the thiophene ring would take place at positive potentials.

Table 1: Anticipated Electrochemical Parameters for this compound

| Process | Analyte Concentration (mM) | Supporting Electrolyte (0.1 M) | Solvent | Working Electrode | Reference Electrode | Scan Rate (mV/s) | Anticipated Peak Potential (V) |

| Reduction | 1.0 | Tetrabutylammonium perchlorate (B79767) (TBAP) | Acetonitrile | Glassy Carbon | Ag/AgCl | 100 | -1.5 to -1.8 (irreversible) |

| Oxidation | 1.0 | Tetrabutylammonium perchlorate (TBAP) | Acetonitrile | Platinum | Ag/AgCl | 100 | +1.2 to +1.5 (irreversible) |

Note: The data in this table is hypothetical and extrapolated from literature on similar compounds. Actual experimental values may vary.

Experimental Protocols

A detailed experimental protocol for investigating the using cyclic voltammetry is provided below. This protocol is based on standard practices for the electrochemical analysis of organic compounds.

Materials and Reagents

-

This compound (99% purity)

-

Acetonitrile (CH3CN), anhydrous, electrochemical grade

-

Tetrabutylammonium perchlorate (TBAP), electrochemical grade

-

Argon or Nitrogen gas (high purity)

-

Glassy carbon working electrode

-

Platinum wire counter (auxiliary) electrode

-

Ag/AgCl reference electrode

-

Polishing kit for the working electrode (e.g., alumina (B75360) slurry)

Instrumentation

-

Potentiostat/Galvanostat with cyclic voltammetry capabilities

-

Electrochemical cell (three-electrode configuration)

Experimental Procedure

-

Preparation of the Electrolyte Solution:

-

Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile. This will serve as the supporting electrolyte.

-

-

Preparation of the Analyte Solution:

-

Prepare a 1.0 mM stock solution of this compound in the 0.1 M TBAP/acetonitrile electrolyte solution.

-

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry to a mirror finish.

-

Rinse the polished electrode thoroughly with deionized water and then with anhydrous acetonitrile.

-

Dry the electrode completely before use.

-

-

Electrochemical Measurement (Cyclic Voltammetry):

-

Assemble the three-electrode cell with the glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode.

-

Fill the cell with the analyte solution.

-

Purge the solution with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Perform cyclic voltammetry scans. A typical potential window for reduction would be from 0 V to -2.0 V, and for oxidation from 0 V to +2.0 V.

-

Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical processes.

-

-

Data Analysis:

-

Record the resulting cyclic voltammograms.

-

Determine the peak potentials (Ep) for any observed oxidation or reduction waves.

-

Analyze the relationship between peak current (Ip) and the square root of the scan rate to assess if the process is diffusion-controlled.

-

Visualizations

Proposed Electrochemical Reaction Pathway

The following diagram illustrates the proposed electrochemical reduction and oxidation pathways for this compound.

Caption: Proposed electrochemical redox pathways for this compound.

Experimental Workflow

The workflow for the electrochemical analysis of this compound is depicted below.

Caption: Workflow for cyclic voltammetry analysis.

Conclusion

References

An In-depth Technical Guide to the Core Chemical Reactions of 2,5-Thiophenedicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving 2,5-thiophenedicarboxaldehyde, a versatile heterocyclic dialdehyde. Its unique structure, featuring a central thiophene (B33073) ring flanked by two reactive aldehyde groups, makes it a valuable building block in the synthesis of a wide array of functional materials and molecules with significant applications in polymer chemistry, materials science, and medicinal chemistry. This document details the experimental protocols for its primary reactions, presents quantitative data in structured tables, and illustrates reaction pathways and workflows through detailed diagrams.

Overview of this compound's Reactivity

This compound is a crystalline solid with a melting point of 115-117 °C. The electron-rich nature of the thiophene ring and the presence of two aldehyde functionalities dictate its chemical behavior. The aldehyde groups readily undergo nucleophilic attack, making the molecule an excellent substrate for a variety of condensation and olefination reactions. This reactivity allows for the construction of complex molecular architectures, including polymers, macrocycles, and pharmacologically active compounds.

Key Chemical Reactions and Experimental Protocols

This section details the primary chemical transformations of this compound, providing specific experimental procedures where available and adaptable protocols from closely related compounds.

Schiff Base Formation

The condensation of this compound with primary amines is a facile method for the synthesis of Schiff bases, also known as imines. These compounds are of significant interest due to their diverse applications, including as ligands in coordination chemistry and as intermediates in organic synthesis.

General Reaction Scheme:

Experimental Protocol: Synthesis of N,N′-bis(2-mercaptophenylimine)-2,5-thiophenedicarboxaldehyde

A notable example is the synthesis of a tetradentate Schiff base ligand through the condensation of this compound with 2-aminothiophenol (B119425).[1]

| Reagent/Parameter | Value |

| This compound | 1 molar equivalent |

| 2-Aminothiophenol | 2 molar equivalents |

| Solvent | Not specified, likely alcohol |

| Method | Conventional heating/reflux |

| Product Yield | Not specified |

Detailed Experimental Procedure (Adapted):

-

Dissolve one molar equivalent of this compound in a suitable solvent such as ethanol (B145695) in a round-bottom flask.

-

Add two molar equivalents of 2-aminothiophenol to the solution.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. This compound can undergo this reaction at both aldehyde groups to yield highly conjugated systems.

General Reaction Scheme:

Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326) (Adapted from Aromatic Aldehydes)

While a specific protocol for this compound was not found, the following procedure for aromatic aldehydes with malononitrile can be adapted.[1][2]

| Reagent/Parameter | Value |

| Aromatic Aldehyde | 1 molar equivalent |

| Malononitrile | 1 molar equivalent per aldehyde group |

| Catalyst | Ammonium (B1175870) Acetate (catalytic amount) |

| Solvent | Solvent-free or minimal solvent |

| Method | Grinding or sonication |

| Reaction Time | 5-7 minutes |

| Product Yield | High |

Detailed Experimental Procedure (Adapted):

-

In a mortar, combine one molar equivalent of this compound with two molar equivalents of malononitrile.

-

Add a catalytic amount of ammonium acetate.

-

Grind the mixture with a pestle at room temperature for 5-10 minutes. Alternatively, the mixture can be subjected to ultrasonication.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Wittig Reaction

The Wittig reaction is a versatile olefination method that converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). This compound can be bis-olefinated using this reaction, providing a route to conjugated molecules and polymers.

General Reaction Scheme:

Experimental Protocol: Wittig Reaction in an Aqueous Medium (Adapted from Aromatic Aldehydes)

The following is a general procedure for the Wittig reaction of aromatic aldehydes in an aqueous medium, which can be adapted for this compound.[3]

| Reagent/Parameter | Value |

| Aromatic Aldehyde | 1 molar equivalent |

| Benzyltriphenylphosphonium chloride | ~1.3 molar equivalents per aldehyde group |

| Base | 10% NaOH solution |

| Solvent | Water |

| Method | Reflux |

| Reaction Time | 2 hours |

| Product Yield | Moderate (e.g., ~30% for trans-4-methylstilbene) |

Detailed Experimental Procedure (Adapted):

-

In a round-bottom flask, combine one molar equivalent of this compound with approximately 2.6 molar equivalents of the appropriate phosphonium salt.

-

Add an aqueous solution of a base (e.g., 10% NaOH).

-

Heat the biphasic mixture to reflux with vigorous stirring for several hours.

-

Monitor the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

The crude product, which will contain triphenylphosphine (B44618) oxide as a byproduct, should be purified by recrystallization or column chromatography.

Polymerization Reactions

This compound is a valuable monomer for the synthesis of conjugated polymers. These polymers often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics.

Polycondensation with Diamines

The reaction of this compound with diamines leads to the formation of poly(azomethine)s or poly(imine)s.

Workflow for Polycondensation:

Note on Polymerization from Derivatives:

While direct polymerization of this compound is feasible, many high-performance thiophene-based polymers are synthesized from its derivatives. For instance, poly(thiophene-2,5-diylvinylene) can be prepared from 2,5-diiodothiophene.[4] Polyesters are commonly synthesized via melt polycondensation of dimethyl 2,5-thiophenedicarboxylate with various diols.[5] These alternative routes often provide better control over the polymer's molecular weight and properties.

Summary of Quantitative Data

The following table summarizes the available quantitative data for the reactions discussed. It is important to note that for Knoevenagel and Wittig reactions, the data is for analogous aromatic aldehydes and serves as a starting point for optimization with this compound.

| Reaction Type | Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |

| Schiff Base Formation | This compound, 2-Aminothiophenol | - | Not specified | Conventional heating | Not specified | [1] |

| Knoevenagel Condensation | Aromatic Aldehyde, Malononitrile | Ammonium Acetate | Solvent-free | Grinding/Sonication, RT, 5-7 min | High | [1][2] |

| Wittig Reaction | Aromatic Aldehyde, Benzyltriphenylphosphonium chloride | 10% NaOH | Water | Reflux, 2 h | ~30% | [3] |

| Polycondensation (Polyester) | Dimethyl 2,5-thiophenedicarboxylate, Diols | TBT, TTIP | Melt | Two-stage | Not specified | [5] |

Conclusion

This compound is a highly reactive and versatile building block with significant potential in the development of novel organic materials and pharmaceuticals. Its ability to undergo a range of chemical transformations, including Schiff base formation, Knoevenagel condensation, Wittig reactions, and polymerization, allows for the synthesis of a diverse array of complex molecules. This guide provides a foundational understanding of its core reactivity and offers detailed experimental protocols and adaptable procedures for its key chemical reactions, serving as a valuable resource for researchers in the field. Further exploration and optimization of these reactions will undoubtedly lead to the discovery of new materials and molecules with enhanced properties and functionalities.

References

understanding the reactivity of aldehyde groups in 2,5-Thiophenedicarboxaldehyde

An In-depth Technical Guide to the Reactivity of Aldehyde Groups in 2,5-Thiophenedicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Th-2,5-diCHO), a symmetrical dialdehyde (B1249045) featuring a thiophene (B33073) core, is a highly versatile and reactive building block in organic synthesis. The electron-rich nature of the thiophene ring and the presence of two aldehyde functionalities at the 2 and 5 positions bestow upon it a unique chemical profile, making it a valuable precursor for a wide array of molecular architectures. Its applications span the synthesis of pharmaceuticals, advanced polymers, and fine chemicals. This technical guide provides a comprehensive overview of the reactivity of the aldehyde groups in this compound, presenting quantitative data, detailed experimental protocols for key transformations, and visual diagrams of reaction pathways to serve as a resource for researchers in synthetic chemistry and drug development.

Introduction

This compound, also known as 2,5-diformylthiophene, is a crystalline solid with the molecular formula C₆H₄O₂S. The molecule's structure, characterized by two aldehyde groups attached to a central thiophene ring, makes it a pivotal intermediate for constructing complex organic molecules and polymers. The aldehyde groups are highly susceptible to nucleophilic attack and readily participate in a variety of fundamental organic reactions, including condensation, oxidation, reduction, and olefination. This inherent reactivity allows for the synthesis of diverse derivatives, such as Schiff bases, α,β-unsaturated systems, diols, and dicarboxylic acids, which are themselves valuable synthons. Consequently, this compound is a key monomer for developing novel materials with specific electronic and optical properties and a scaffold for new therapeutic agents, including potential antimicrobial and anticancer drugs.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common and effective method is the Kröhnke synthesis, which starts from the more readily available 2,5-bis(chloromethyl)thiophene.

Caption: Kröhnke synthesis of this compound.

Reactivity of the Aldehyde Groups

The dual aldehyde functionalities are the primary sites of reactivity in this compound, enabling a wide range of chemical transformations.

Condensation Reactions

The aldehyde groups readily undergo condensation with nucleophiles, most notably with primary amines to form Schiff bases and with active methylene (B1212753) compounds in Knoevenagel-type reactions.

The reaction of this compound with primary amines provides a straightforward route to bis-imines (Schiff bases). These compounds are important ligands in coordination chemistry and intermediates for the synthesis of more complex heterocyclic systems.

Caption: General scheme for Schiff base formation.

Table 1: Examples of Schiff Base Synthesis

| Amine Reactant | Solvent | Conditions | Yield (%) | Reference |

| 2-Aminothiophenol (B119425) | Ethanol (B145695) | Reflux | Not specified | |

| Thiosemicarbazide | Not specified | Not specified | Not specified | |

| 2-Aminobenzoic acid | Not specified | Not specified | Not specified |

Experimental Protocol: Synthesis of N,N′-bis-(2-mercaptophenylimine)-2,5-thiophenedicarboxaldehyde

-

Dissolve this compound (1 molar equivalent) in ethanol.

-

Add 2-aminothiophenol (2 molar equivalents) to the solution.

-

Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow for the precipitation of the Schiff base.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Characterize the product using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, Mass Spec) and elemental analysis.

The Knoevenagel condensation involves the reaction of the aldehyde groups with compounds containing an active methylene group (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a basic catalyst. This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated compounds.

Caption: General scheme for Knoevenagel condensation.

Table 2: Examples of Knoevenagel Condensation

| Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Malononitrile | DBU | Water | Room Temp, 5 min | 98 | |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux, 2-6 h | 90 | |

| Cyanoacetic Acid | KOH (20 mol%) | Water | Microwave, 75°C, 20 min | >95 |

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

In a flask, combine this compound (1.0 eq) and malononitrile (2.0 eq) in water.

-

Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the mixture vigorously at room temperature for 5-15 minutes.

-

Monitor the reaction progress by TLC.

-

Collect the precipitated product by filtration, wash with cold water, and dry.

-

Purify the product by recrystallization if necessary.

Oxidation

The aldehyde groups of this compound can be readily oxidized to the corresponding carboxylic acids, yielding 2,5-thiophenedicarboxylic acid. This diacid is a valuable monomer for the synthesis of bio-based polyesters.

Caption: Oxidation of this compound.

Table 3: Oxidation of this compound

| Oxidizing Agent | Conditions | Yield (%) | Reference |

| Sodium Chlorite (B76162) (NaClO₂) | Pinnick Oxidation Conditions | Not specified | |

| Thionyl Chloride/Adipic Acid | Multi-step process | 55 |

Experimental Protocol: Pinnick Oxidation (Generalized)

-

Dissolve this compound (1.0 eq) in a 2:1 mixture of tert-butanol (B103910) and water.

-

Add 2-methyl-2-butene (B146552) (8.0 eq) as a chlorine scavenger, followed by sodium dihydrogen phosphate (B84403) monohydrate (2.4 eq).

-

Cool the mixture in an ice bath.

-

Slowly add sodium chlorite (3.0 eq) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Remove the tert-butanol under reduced pressure.

-

Acidify the aqueous residue with 1 M HCl to precipitate the dicarboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Reduction

The aldehyde groups can be reduced to primary alcohols to form 2,5-bis(hydroxymethyl)thiophene using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This diol is another important monomer and intermediate.

Caption: Reduction of this compound.

Table 4: Reduction of this compound

| Reducing Agent | Solvent | Conditions | Yield (%) | Reference |

| Sodium Borohydride | 95% Ethanol | 0°C to Room Temp | Not specified |

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound in 95% ethanol in a flask and cool the solution in an ice bath.

-

Carefully add sodium borohydride (a slight excess, ~2.2 eq) portion-wise with stirring.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 15-30 minutes.

-

Add water to the reaction mixture and heat to boiling.

-

Add hot water dropwise until the solution becomes cloudy.

-

Allow the mixture to cool to room temperature, then place it in an ice bath to maximize crystallization.

-

Collect the crystalline 2,5-bis(hydroxymethyl)thiophene by vacuum filtration.

Wittig Reaction

The Wittig reaction provides an efficient method for converting the aldehyde groups into alkene functionalities (olefination). This reaction involves a phosphorus ylide and allows for the extension of the carbon skeleton with high regioselectivity.

Caption: General scheme for the Wittig reaction.

Table 5: Wittig Reaction of Thiophene Aldehydes

| Aldehyde | Wittig Reagent | Base | Conditions | Product | Reference |

| 2-Thiophenecarboxaldehyde | Methyl bromoacetate (B1195939) / PPh₃ | Sat. NaHCO₃ (aq) | 1 hour, RT | Methyl 3-(thiophen-2-yl)acrylate | |

| General Aldehydes | Phosphonium Salt | n-BuLi, t-BuOK, NaH | In situ formation | Alkene |

Experimental Protocol: One-Pot Aqueous Wittig Reaction (Adapted for Dialdehyde)

-

In a test tube, suspend triphenylphosphine (B44618) (2.8 eq) in a saturated aqueous solution of sodium bicarbonate.

-

Add the alkyl halide (e.g., methyl bromoacetate, 3.2 eq) followed by this compound (1.0 eq).

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product containing the desired bis-alkene and triphenylphosphine oxide by column chromatography on silica (B1680970) gel.

Polymerization Reactions

This compound serves as a monomer in polycondensation reactions, typically with diamines, to form polyimines or poly(Schiff base)s. These polymers are investigated for their electronic, optical, and thermal properties.

Caption: Polycondensation of this compound with a diamine.

Experimental Protocol: Synthesis of Poly(p-phenylenevinylene)-related Copolymers (Conceptual)

-

Dissolve this compound and a corresponding comonomer (e.g., a bis-phosphonium salt for a Wittig polymerization) in an appropriate anhydrous solvent under an inert atmosphere.

-

Add a strong base (e.g., potassium tert-butoxide) to initiate the polymerization.

-

Stir the reaction mixture at a controlled temperature for several hours to allow for polymer chain growth.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.

-

Characterize the polymer's molecular weight, thermal stability, and spectroscopic properties.

Cyclization Reactions

The two aldehyde groups can participate in cyclization reactions with suitable bifunctional reagents to form various heterocyclic compounds and macrocycles. These reactions are crucial for synthesizing complex molecular frameworks.

An In-Depth Technical Guide to the Safe Handling of 2,5-Thiophenedicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,5-Thiophenedicarboxaldehyde (CAS No. 932-95-6), a versatile intermediate compound widely utilized in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Due to its reactive nature, a thorough understanding of its properties and associated hazards is crucial for safe laboratory operations.

Chemical and Physical Properties

This compound is a solid organic compound characterized by a thiophene (B33073) ring substituted with two aldehyde functional groups. This structure imparts specific physical and chemical properties that are essential to consider for its handling and storage.

| Property | Value |

| Molecular Formula | C₆H₄O₂S |

| Molecular Weight | 140.16 g/mol [2][3] |

| Appearance | Light brown-orange to yellow-orange powder or crystals[4][5] |

| Melting Point | 115-117 °C[2][5][6] |

| Boiling Point | 258 °C (estimated)[4] |

| Solubility | Soluble in water[4] |

| Stability | Stable under normal temperatures and pressures.[4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |

Signal Word: Warning

Hazard Pictogram:

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound, and appropriate PPE must be worn at all times.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider additional protective clothing. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or when handling large quantities. |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible in the immediate work area.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[4] Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed when not in use.[4]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable container for disposal. Do not allow the material to enter drains or waterways.

Fire-Fighting Measures

Use a fire extinguisher appropriate for the surrounding fire. Suitable extinguishing media include dry chemical, carbon dioxide, or foam. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[4] Therefore, it should be handled with the utmost care, assuming it is potentially toxic. Direct contact with the skin, eyes, and respiratory system should be prevented.

Reactivity and Experimental Protocols

This compound is a reactive compound due to its aldehyde functional groups. It is a key starting material in various organic syntheses.

General Reactivity

-

Condensation Reactions: The aldehyde groups readily undergo condensation reactions with amines to form Schiff bases and with active methylene (B1212753) compounds in Knoevenagel condensations.

-

Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

-

Reduction: The aldehyde groups can be reduced to alcohols.

Cited Experimental Applications

This compound is employed in the synthesis of various complex molecules, including:

-

Asymmetric synthesis of bis-homoallylic alcohols.[2]

-

Synthesis of new symmetrical arylene bisimide derivatives.[2]

-

Preparation via the Kröhnke method.[2]

Detailed Methodologies

As a representative example, the Kröhnke pyridine (B92270) synthesis is a general method for preparing substituted pyridines. While a specific protocol for this compound is not provided in the search results, a general procedure involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297).[7][8][9]

Disclaimer: The following is a generalized protocol for a Kröhnke-type reaction and should be adapted and optimized by qualified personnel for the specific reactants and desired product.

General Protocol for a Kröhnke-Type Pyridine Synthesis:

-

To a solution of the α,β-unsaturated ketone (1.0 equivalent) and the pyridinium (B92312) salt (1.0 equivalent) in a suitable solvent (e.g., acetic acid or ethanol), add ammonium acetate (excess, typically 5-10 equivalents).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and collect the resulting precipitate by filtration.

-

Wash the precipitate with water and a suitable organic solvent (e.g., cold ethanol) to remove impurities.

-

Purify the crude product by recrystallization or column chromatography.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound 99 932-95-6 [sigmaaldrich.com]

- 3. Thiophene-2,5-dicarbaldehyde | C6H4O2S | CID 587784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(932-95-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. sciforum.net [sciforum.net]

- 6. mdpi.com [mdpi.com]

- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of 2,5-Thiophenedicarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 2,5-Thiophenedicarboxaldehyde (CAS 932-95-6). This key organic intermediate, featuring a central thiophene (B33073) ring flanked by two aldehyde groups, is instrumental in the synthesis of a wide array of pharmaceuticals, advanced materials, and fine chemicals. A thorough knowledge of its thermal properties is critical for ensuring safety, optimizing reaction conditions, and predicting the shelf-life of both the compound and its derivatives.

Core Thermal Properties

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Source |

| Melting Point (°C) | 115 - 117 | [1] |

| Appearance | Light brown-orange powder | |

| Molecular Formula | C₆H₄O₂S | [1] |

| Molecular Weight ( g/mol ) | 140.16 | [1] |

| Stability | Stable under normal temperatures and pressures. |

General Thermal Decomposition Behavior

In the absence of specific TGA data for this compound, the decomposition behavior can be inferred from studies on related thiophene derivatives. The thiophene ring itself is known for its relatively high thermal stability. However, the presence of the aldehyde functional groups is expected to be the primary driver of its thermal decomposition.

During a fire or at elevated temperatures, irritating and highly toxic gases are likely to be generated through thermal decomposition or combustion. The decomposition pathway is anticipated to involve the fragmentation of the aldehyde groups and the eventual breakdown of the thiophene ring.

Hypothetical Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a multi-stage process. The initial stages would involve the loss of the aldehyde functionalities, potentially through decarbonylation. At higher temperatures, the more stable thiophene ring would be expected to fragment.

Caption: A logical diagram illustrating a possible thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at different stages.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the temperatures at which mass loss occurs and the corresponding percentages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and other thermal transitions.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) through the expected melting range.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting. The onset temperature of the peak is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Caption: A workflow diagram outlining the key steps in the thermal analysis of this compound.

Conclusion